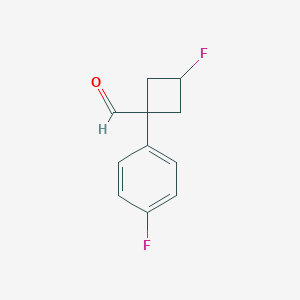
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclobutane ring substituted with fluorine atoms and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the cyclobutane ring, followed by the introduction of fluorine atoms and the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
化学反应分析
Types of Reactions
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted cyclobutane derivatives.
科学研究应用
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism by which (1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms and the cyclobutane ring contribute to the compound’s stability and reactivity, influencing its binding affinity and activity in biological systems.
相似化合物的比较
Similar Compounds
Methyl 3-hydroxycyclobutanecarboxylate: Shares the cyclobutane ring structure but differs in functional groups.
Methyl 3-aminocyclobutanecarboxylate hydrochloride: Contains an amino group instead of fluorine atoms.
cis-Methyl 3-hydroxycyclobutanecarboxylate: Another cyclobutane derivative with different substituents.
Uniqueness
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C11H10F2O |
|---|---|
分子量 |
196.19 g/mol |
IUPAC 名称 |
3-fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H10F2O/c12-9-3-1-8(2-4-9)11(7-14)5-10(13)6-11/h1-4,7,10H,5-6H2 |
InChI 键 |
IVGHWCMFORNBST-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(C=O)C2=CC=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



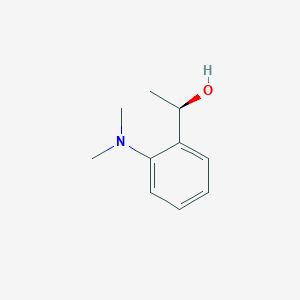
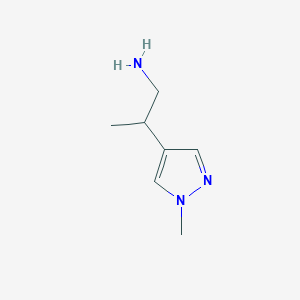
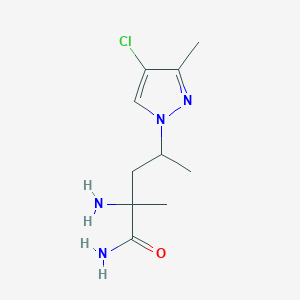



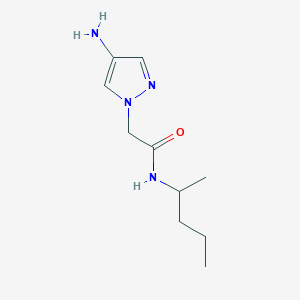
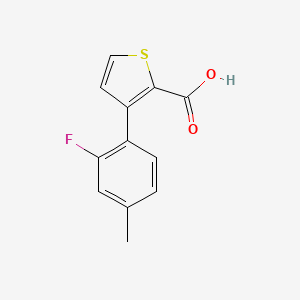
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid](/img/structure/B13634489.png)
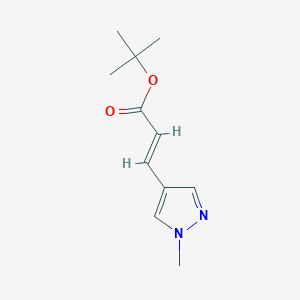

![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)

